molecular formula C8H7BrN2 B2474744 7-Bromo-4-methyl-1H-benzoimidazole CAS No. 1142190-57-5

7-Bromo-4-methyl-1H-benzoimidazole

Cat. No.: B2474744
CAS No.: 1142190-57-5
M. Wt: 211.062
InChI Key: LZXRJPYKNKGGTM-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Scientific Research Applications

7-Bromo-4-methyl-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety data sheet for 4-Bromo-1H-imidazole indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, wearing personal protective equipment, and ensuring adequate ventilation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methyl-1H-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable brominated carboxylic acid or its derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methyl-1H-benzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-methyl-1H-benzoimidazole is unique due to the presence of both the bromine atom and the methyl group, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

7-bromo-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXRJPYKNKGGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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